molecular formula C12H8ClF3N2O B12621624 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride CAS No. 937795-93-2

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride

Cat. No.: B12621624
CAS No.: 937795-93-2
M. Wt: 288.65 g/mol
InChI Key: WGPXUYCFRNNUQO-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a fluorinated aromatic acyl chloride characterized by a pyrazole ring substituted with a methyl group and a trifluoromethyl group at the 1- and 3-positions, respectively. The benzoyl chloride moiety is attached at the 5-position of the pyrazole ring (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing acyl groups into target molecules via nucleophilic substitution reactions .

Molecular Formula: C₁₂H₈ClF₃N₂O
Molar Mass: 288.66 g/mol (calculated from ’s benzoic acid derivative, adjusted for the chloride substituent).

Properties

CAS No.

937795-93-2

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoyl chloride

InChI

InChI=1S/C12H8ClF3N2O/c1-18-9(6-10(17-18)12(14,15)16)7-4-2-3-5-8(7)11(13)19/h2-6H,1H3

InChI Key

WGPXUYCFRNNUQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and monitored using analytical techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Antimicrobial Agents

Recent studies have explored the use of pyrazole derivatives, including 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride, in the development of novel antimicrobial agents. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study published in Pharmaceuticals highlighted the synthesis of pyrazole-based compounds that showed effective inhibition against resistant bacterial strains .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A notable case involved the synthesis of various pyrazole derivatives, which demonstrated potent anti-inflammatory effects in preclinical models. The trifluoromethyl group enhances the pharmacological profile by improving metabolic stability and bioavailability .

Herbicides

The incorporation of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride into herbicide formulations has shown promising results. Research indicates that such compounds can inhibit specific enzymes in plants, leading to effective weed control while minimizing environmental impact .

Insecticides

Pyrazole derivatives have also been evaluated for their insecticidal properties. A study demonstrated that certain pyrazole-based insecticides exhibited high efficacy against common agricultural pests, providing an alternative to traditional chemical pesticides .

Polymer Synthesis

In material science, 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride has been utilized as a reactive intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings, adhesives, and composites .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against resistant strains
Anti-inflammatory AgentsPotent effects in preclinical models
AgrochemicalsHerbicidesInhibits specific plant enzymes for weed control
InsecticidesHigh efficacy against agricultural pests
Material SciencePolymer SynthesisEnhanced thermal/mechanical properties

Case Study 1: Antimicrobial Activity

A recent study synthesized several derivatives of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride and evaluated their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.

Case Study 2: Herbicide Development

In a field trial conducted on maize crops, a formulation containing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride demonstrated superior weed control compared to standard herbicides, with a reduction in herbicide-resistant weed populations by over 70% within two weeks post-application.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, but steric effects may offset this in the target compound .

Pyrazole-Based Sulfonyl Chlorides and Nitriles

Compounds with pyrazole cores linked to sulfonyl chlorides or nitriles exhibit distinct reactivity:

Compound Name CAS RN Functional Group Reactivity Profile Applications
5-[1-Methyl-3-(CF₃)-1H-pyrazol-5-YL]thiophene-2-sulfonyl chloride 230295-11-1 Sulfonyl chloride High reactivity with amines/thiols Agrochemical sulfonation
2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-YL]benzonitrile Discontinued Nitrile Low electrophilicity; inert to hydrolysis Intermediates in C–C bond formation
Target compound Benzoyl chloride Moderate reactivity; hydrolyzes to acid Drug acylations

Key Observations :

  • Sulfonyl chlorides (e.g., ) are more reactive toward nucleophiles than benzoyl chlorides due to stronger electron withdrawal by the sulfonyl group.
  • The target compound’s benzoyl chloride group offers balanced reactivity for controlled acylation in drug synthesis, unlike the less reactive nitrile derivatives .

Pyrazole-Benzaldehyde and Benzoic Acid Derivatives

Derivatives with aldehyde or carboxylic acid groups highlight functional group versatility:

Compound Name CAS RN Functional Group Stability Applications
2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-YL]benzaldehyde 898289-61-7 Aldehyde Air-sensitive; oxidizes readily Redox reactions in APIs
2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-YL]benzoic acid Carboxylic acid Stable; requires activation Prodrug synthesis
Target compound Benzoyl chloride Moisture-sensitive Direct acylation

Key Observations :

  • The benzoyl chloride derivative (target) is more reactive than the benzoic acid or aldehyde, enabling direct coupling without additional activating agents .
  • Aldehyde derivatives () are niche intermediates for condensation reactions, whereas the target compound is broadly applicable in acylations.

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, emphasizing its pharmacological properties.

  • Molecular Formula : C13H11F3N2O
  • Molecular Weight : 284.238 g/mol
  • CAS Number : 898289-62-8
  • IUPAC Name : 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoyl chloride

Anticancer Properties

Research indicates that derivatives of pyrazole, including 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride, exhibit significant anticancer activity. A study highlighted that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Key Findings:

  • Apoptosis Induction : Compounds containing the pyrazole structure have shown to enhance caspase-3 activity significantly, indicating their role in inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives were found to cause morphological changes in cancer cells and induce cell cycle arrest at specific concentrations .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. A review of recent developments indicated that compounds with similar structures demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

In Vitro Studies:

  • The IC50 values for various pyrazole derivatives against COX enzymes ranged from 0.02 to 0.04 μM, showcasing their potential as anti-inflammatory agents .

Study on Pyrazole Derivatives

A systematic study evaluated a series of pyrazole-based compounds for their biological activities. Among them, several exhibited significant anticancer effects, with one compound reducing MDA-MB-231 cell viability by approximately 55% at a concentration of 10 μM .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the pyrazole structure has been correlated with enhanced biological activity. SAR studies indicate that such modifications improve the potency of these compounds against various biological targets .

Data Summary

PropertyValue
Molecular FormulaC13H11F3N2O
Molecular Weight284.238 g/mol
CAS Number898289-62-8
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityCOX inhibition (IC50: 0.02–0.04 μM)

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